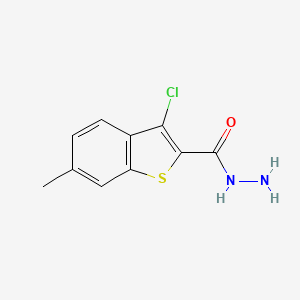

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide

Description

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide (CAS 355815-78-0) is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 3, a methyl group at position 6, and a carbohydrazide (-CONHNH₂) moiety at position 2. Its molecular formula is C₁₀H₉ClN₂OS, with a monoisotopic mass of 240.0124 Da . The carbohydrazide group confers unique reactivity, enabling applications in medicinal chemistry (e.g., as a precursor for hydrazone derivatives) and materials science .

Properties

IUPAC Name |

3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-5-2-3-6-7(4-5)15-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHMCPQAYIDWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373994 | |

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355815-78-0 | |

| Record name | 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 355815-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl Chloride

- Starting from 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid, the carbonyl chloride derivative is prepared by reaction with thionyl chloride in the presence of a catalyst such as DMF (N,N-dimethylformamide) and dry pyridine.

- The reaction is typically carried out under reflux conditions until evolution of gas ceases, indicating completion.

- The product is purified by distillation or recrystallization.

Preparation of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide

- The carbonyl chloride intermediate is reacted with hydrazine hydrate (85%) in absolute ethanol.

- The hydrazine hydrate is added slowly to the stirred solution of the carbonyl chloride at room temperature or under gentle heating.

- The reaction mixture is refluxed for about 2 to 7 hours depending on the procedure followed, to ensure complete conversion.

- After completion, the reaction mixture is cooled, and the solid product is precipitated by addition of crushed ice or by evaporation under reduced pressure.

- The crude product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid + SOCl2, DMF, pyridine, reflux | 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride | ~70-80 | Reaction monitored by gas evolution |

| 2 | Carbonyl chloride + hydrazine hydrate (85%), ethanol, reflux 2-7 h | This compound | 75-87 | Purified by recrystallization from ethanol |

Detailed Research Findings

- According to Hassan et al. (2011), the carbonyl chloride intermediate was prepared following established procedures, and the carbohydrazide was synthesized by refluxing the carbonyl chloride with hydrazine hydrate in absolute ethanol for 2 hours, then left overnight at room temperature. The product was isolated by evaporation and recrystallization, yielding 75-87% pure hydrazide derivatives.

- Another study describes the direct addition of carbonyl chloride to hydrazine hydrate with vigorous stirring for about 7 hours, followed by cooling and precipitation of the hydrazide. The product was recrystallized from ethanol, confirming the elemental analysis consistent with the expected formula.

- Characterization techniques such as FTIR, ^1H NMR, and mass spectrometry confirm the formation of the carbohydrazide. Key IR bands include NH stretching around 3284 cm^-1 and amide C=O stretching near 1660 cm^-1. ^1H NMR shows characteristic signals for methyl, aromatic protons, and NH2 groups.

Additional Synthetic Variations and Derivatives

- The carbohydrazide can be further reacted with aromatic aldehydes to form hydrazone derivatives via condensation reactions in ethanol under reflux, expanding the chemical diversity of benzothiophene derivatives.

- Peptide coupling reactions involving the carbohydrazide derivatives have also been reported, enabling the synthesis of dipeptide methyl ester derivatives.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Reaction Time | Yield (%) | Key Observations |

|---|---|---|---|---|

| Carbonyl chloride synthesis | SOCl2, DMF (catalyst), dry pyridine, reflux | 2-4 h | 70-80 | Gas evolution indicates reaction |

| Carbohydrazide formation | Hydrazine hydrate (85%), ethanol, reflux | 2-7 h | 75-87 | Recrystallization from ethanol |

| Alternative hydrazide synthesis | Direct addition of carbonyl chloride to hydrazine hydrate, stirring | 7 h | 75-85 | Cooling and precipitation required |

| Hydrazone derivative formation (extension) | Aromatic aldehydes, ethanol, reflux | 3 h | 72-93 | Condensation reaction |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form various reduced derivatives.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzothiophene ring.

Reduction: Reduced forms of the carbohydrazide group.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus flavus .

Anti-inflammatory and Anticancer Properties

The compound is also being investigated for its anti-inflammatory and anticancer effects. Preliminary studies suggest that it may inhibit specific enzymes or interact with molecular targets, potentially leading to therapeutic effects .

| Activity Type | Target Organisms | Results |

|---|---|---|

| Antibacterial | E. coli | Significant inhibition observed |

| Antibacterial | S. aureus | Significant inhibition observed |

| Antifungal | A. niger | Significant inhibition observed |

| Antifungal | A. flavus | Significant inhibition observed |

Materials Science

Development of Novel Materials

The unique chemical structure of this compound allows it to be used in the development of materials with specific electronic or optical properties. Its derivatives have been explored for applications in photochromic materials, which undergo reversible transformations upon exposure to light .

Synthesis of Dyes and Pigments

This compound serves as a building block in the synthesis of various dyes and pigments, enhancing the color properties and stability of the resulting materials .

Coordination Chemistry

Formation of Metal Complexes

The compound has been utilized to synthesize transition metal complexes, demonstrating its versatility as a ligand. These complexes have been characterized using various techniques such as IR spectroscopy, NMR, and X-ray diffraction . The coordination behavior varies depending on the metal ion, leading to different geometrical configurations (e.g., octahedral for Cu(II), Co(II), Ni(II) complexes) .

| Metal Ion | Complex Type | Geometry |

|---|---|---|

| Cu(II) | ML₂ | Octahedral |

| Co(II) | ML₂ | Octahedral |

| Ni(II) | ML₂ | Octahedral |

| Zn(II) | ML | Tetrahedral |

| Hg(II) | ML | Tetrahedral |

Case Study 1: Antimicrobial Activity Evaluation

A series of studies were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Metal Complexes

Research involving the synthesis of metal complexes derived from this compound demonstrated that these complexes displayed enhanced biological activity compared to the parent compound. The study highlighted how altering the metal center could modulate the biological effects, paving the way for targeted drug design.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Benzothiophene Core

The compound is compared to analogs with modifications in substituents, functional groups, or alkyl chains (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Benzothiophene Derivatives

Functional Group Analysis

- Carbohydrazide vs. Carbaldehyde : The carbohydrazide group (-CONHNH₂) in the target compound enables hydrogen bonding and participation in condensation reactions (e.g., forming hydrazones), whereas the carbaldehyde (-CHO) in the methoxy analog (CAS 725737-28-0) is reactive toward nucleophiles like amines .

- Carbohydrazide vs.

Impact of Alkyl Chain Length

Hydrogen-Bonding and Crystallography

The carbohydrazide group’s ability to form hydrogen bonds (N-H···O/S) may lead to distinct crystal packing patterns compared to analogs with non-polar substituents (e.g., methyl or ethyl groups). Tools like SHELX () are instrumental in analyzing such structural features .

Biological Activity

3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanism of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-chloro-6-methylbenzothiophene with hydrazine derivatives. The characterization of the compound can be performed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity .

Biological Activity

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study evaluating various derivatives, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were determined, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves the modulation of specific molecular targets that are crucial for cancer cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. This interaction can lead to the modulation of enzyme activities or receptor functions, thereby influencing critical signaling pathways involved in cell growth and apoptosis. Specifically, it has been noted to inhibit protein kinases which play a pivotal role in cancer progression .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Significant | Kinase inhibition |

| 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid | Low | Moderate | Unknown |

| 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide | Low | Significant | Apoptosis induction |

This table illustrates that while other derivatives may exhibit some biological activity, this compound stands out for its significant anticancer effects alongside moderate antimicrobial activity.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Study : In vitro tests showed that the compound inhibited bacterial growth with zones of inhibition ranging from 10 mm to 15 mm against tested strains .

- Cancer Cell Line Study : A study involving TNBC cells indicated that treatment with this compound resulted in a reduction of cell viability by over 50% at certain concentrations, suggesting potent anticancer properties .

Q & A

Basic: What are the established synthetic routes for 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with benzothiophene ring formation followed by functionalization. For example, acylation of 6-methylbenzothiophene with chloroacetic acid derivatives, followed by hydrazide formation via reaction with hydrazine hydrate. Optimization includes:

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C in THF or DCM) to ensure complete conversion .

- Catalyst selection : Anhydrous conditions and catalysts like NaH or pyridine improve yields in acylation steps .

- Purification : Column chromatography or recrystallization (e.g., using methanol-water gradients) ensures purity, with yields ranging from 47% to 67% depending on substituents .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals for the benzothiophene core (e.g., aromatic protons at δ 7.2–7.8 ppm) and hydrazide NH protons (δ 9.5–10.2 ppm). Methyl groups appear as singlets near δ 2.5 ppm .

- IR Spectroscopy : Confirm hydrazide C=O stretches (1640–1680 cm⁻¹) and N–H bends (3200–3350 cm⁻¹) .

- HPLC/MS : Reverse-phase HPLC with methanol-water gradients resolves impurities, while ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 267) .

Advanced: How can researchers investigate the mechanistic role of the hydrazide moiety in biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified hydrazide groups (e.g., acyl hydrazides vs. sulfonohydrazides) and compare bioactivity (e.g., antimicrobial IC₅₀ values) .

- Computational Docking : Use software like AutoDock to model interactions between the hydrazide group and target enzymes (e.g., bacterial dihydrofolate reductase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to validate docking predictions .

Advanced: What strategies resolve contradictions in crystallographic data for benzothiophene derivatives?

Methodological Answer:

- Twinned Data Refinement : Use SHELXL for high-resolution refinement, applying TWIN/BASF commands to model twin domains .

- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., Etter’s rules) to classify motifs like R₂²(8) chains, resolving discrepancies in H-bond donor/acceptor assignments .

- Validation Tools : Check for overfitting using RIGU and ADDSYM in PLATON to ensure space group correctness .

Advanced: How should researchers address discrepancies in observed vs. predicted spectroscopic data?

Methodological Answer:

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria in hydrazides) using variable-temperature NMR to detect signal splitting .

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures at the B3LYP/6-311+G(d,p) level to identify conformational outliers .

- Cross-Validation : Use HSQC/HMBC to resolve ambiguous assignments, particularly for overlapping aromatic protons .

Advanced: What methodologies enable the study of intermolecular interactions in solid-state structures?

Methodological Answer:

- Hirshfeld Surface Analysis : Map close contacts (e.g., C–H⋯O, N–H⋯Cl) using CrystalExplorer to quantify interaction contributions .

- Powder XRD Pair Distribution Function (PDF) : Analyze amorphous phases or defects in polycrystalline samples to correlate with solubility data .

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to H-bonding networks (e.g., dehydration events at 150–200°C) .

Advanced: How can computational modeling predict reactivity or degradation pathways?

Methodological Answer:

- Reactivity Mapping : Use Gaussian’s NBO analysis to identify electrophilic sites (e.g., chloro-substituted carbons) prone to nucleophilic attack .

- Degradation Simulations : Perform MD simulations in explicit solvent (e.g., water/DMSO) at 310K to model hydrolysis of the hydrazide group .

- TDDFT for UV Stability : Predict λₘₐₐ for photodegradation studies, comparing with experimental HPLC-UV profiles .

Advanced: What experimental designs are optimal for SAR studies targeting antimicrobial activity?

Methodological Answer:

- Microdilution Assays : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a control .

- Resistance Profiling : Pre-treat bacterial cultures with sub-inhibitory concentrations to assess mutation rates .

- Synergy Testing : Combine with β-lactam antibiotics to evaluate hydrazide-mediated β-lactamase inhibition via checkerboard assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.